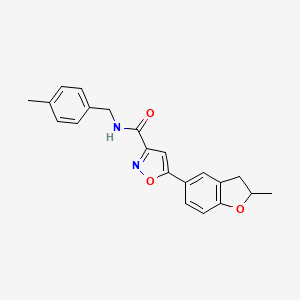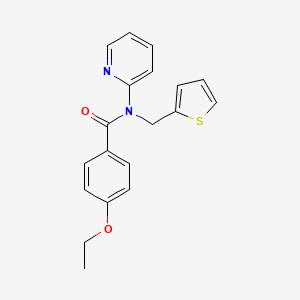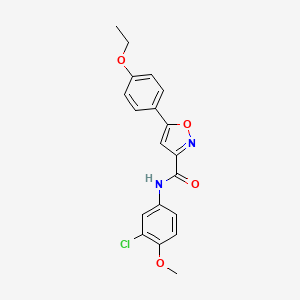
N-(4-methylbenzyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide involves multiple steps, starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures . The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigating its biological activities, such as anti-tumor and antibacterial properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Use in the development of new materials or as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to interact with enzymes and receptors involved in oxidative stress and inflammation . The oxazole ring may also contribute to its binding affinity and specificity for certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzofuran derivatives and oxazole-containing molecules. Examples are:
Benzothiophene derivatives: Known for their anticancer properties.
Other benzofuran derivatives: Exhibiting various biological activities such as anti-viral and anti-oxidative effects.
Uniqueness
What sets 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide apart is its unique combination of the benzofuran and oxazole rings, which may confer distinct biological activities and chemical reactivity. This dual functionality can be advantageous in designing multifunctional therapeutic agents or advanced materials.
Propriétés
Formule moléculaire |
C21H20N2O3 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-13-3-5-15(6-4-13)12-22-21(24)18-11-20(26-23-18)16-7-8-19-17(10-16)9-14(2)25-19/h3-8,10-11,14H,9,12H2,1-2H3,(H,22,24) |
Clé InChI |
BRWTUQBYOVZFSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NCC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide](/img/structure/B14985777.png)


![Dimethyl 5-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14985788.png)
![3-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid](/img/structure/B14985792.png)
![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B14985793.png)

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14985806.png)
![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pentanyl)acetamide](/img/structure/B14985813.png)
![5-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B14985816.png)
![2-(2-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide](/img/structure/B14985831.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)butanamide](/img/structure/B14985832.png)
![4-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B14985836.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B14985844.png)
